molecular formula C13H10ClNO4 B6391914 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261911-04-9

5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6391914
CAS No.: 1261911-04-9
M. Wt: 279.67 g/mol
InChI Key: ABYLPNAUVWEABD-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-methoxyphenylboronic acid with a suitable coupling partner under palladium-catalyzed conditions to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the nicotinic acid core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-(2-Chloro-5-methoxyphenyl)-2-ketonic acid.

    Reduction: Formation of 5-(2-Methoxyphenyl)-2-hydroxynicotinic acid.

    Substitution: Formation of 5-(2-Amino-5-methoxyphenyl)-2-hydroxynicotinic acid.

Scientific Research Applications

5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups enhances its binding affinity and specificity. The hydroxyl group at the 2-position plays a crucial role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 5-Methoxy-2-hydroxynicotinic acid
  • 2-Chloro-5-hydroxyphenylboronic acid

Uniqueness

5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the hydroxynicotinic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(2-chloro-5-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-19-8-2-3-11(14)9(5-8)7-4-10(13(17)18)12(16)15-6-7/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYLPNAUVWEABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687922
Record name 5-(2-Chloro-5-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-04-9
Record name 5-(2-Chloro-5-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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